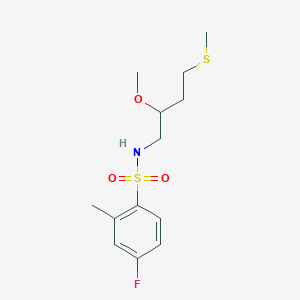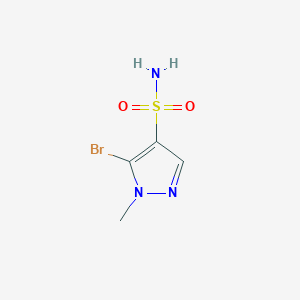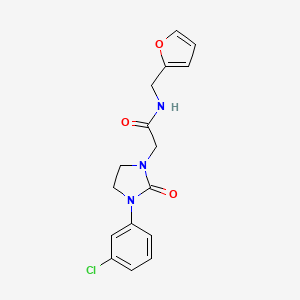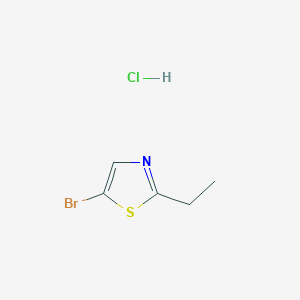
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFMP or BMS-986177 and belongs to the class of drugs known as piperidine derivatives.
作用机制
CFMP acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CFMP binds to the mu-opioid receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal activity. CFMP has been shown to have high affinity and selectivity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
CFMP has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anxiolytic effects in animal models of anxiety. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. CFMP has also been shown to have minimal respiratory depression, which is a common side effect of opioid analgesics.
实验室实验的优点和局限性
CFMP has several advantages for lab experiments. It has high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. CFMP has also been shown to have minimal respiratory depression, which is a common confounding factor in studies of opioid analgesics. However, CFMP has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFMP has not yet been studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of CFMP. One potential direction is the development of CFMP as a novel analgesic for the treatment of chronic pain. CFMP has been shown to have potent analgesic effects in animal models of pain, and its selectivity for the mu-opioid receptor may reduce the risk of side effects such as respiratory depression. Another potential direction is the development of CFMP as a treatment for opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. Further studies are needed to determine the safety and efficacy of CFMP in humans and to explore its potential therapeutic applications.
合成方法
The synthesis of CFMP involves the reaction of 3-chloro-4-fluoroaniline with 4-(4-methoxypiperidin-1-yl)benzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then reacted with 3-bromo-N-(4-(trifluoromethyl)phenyl)propanamide to yield CFMP. This synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed CFMP.
科学研究应用
CFMP has been studied extensively in preclinical studies for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. CFMP acts as an agonist of the mu-opioid receptor, which is a target for pain management. CFMP has also been shown to have anxiolytic effects in animal models of anxiety. In addition, CFMP has been studied for its potential use in the treatment of opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-18-10-12-25(13-11-18)17-6-4-16(5-7-17)24-21(26)9-3-15-2-8-20(23)19(22)14-15/h2,4-8,14,18H,3,9-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUVRGOZWLKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)
![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2829835.png)
![3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2829836.png)



![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)

![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)